N-乙酰-5-溴-3-羟基吲哚

描述

"N-Acetyl-5-Bromo-3-Hydroxyindole" is a compound that can be categorized within the broader class of indoles—a vital group of compounds with significant biological and chemical properties. Indoles and their derivatives have been extensively studied for their diverse chemical reactions, synthesis methods, and physical and chemical properties. Research has explored various indole derivatives, including their synthesis, molecular structure, and reactivity, contributing to fields ranging from medicinal chemistry to materials science.

Synthesis Analysis

The synthesis of indole derivatives, including bromoindoles and hydroxyindoles, often involves reactions that introduce functional groups at specific positions on the indole nucleus. Techniques such as alkylation, acylation, and oxidation play crucial roles in these syntheses. For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions can produce complex mixtures of oligomeric products, illustrating the reactivity of hydroxyindole derivatives (Napolitano, d’Ischia, & Prota, 1988).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including NMR, are fundamental in elucidating the molecular structure of indole derivatives. These techniques have been used to determine the structure of complex indole derivatives, showcasing the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Hugel, Greenwood, & Mackay, 1992).

Chemical Reactions and Properties

Indole derivatives undergo a wide range of chemical reactions, including electrophilic substitution, which plays a significant role in functionalizing the indole nucleus. Such reactions are pivotal for synthesizing new indole-based compounds with potential biological activities. The reactivity pattern of indole derivatives towards electrophilic substitution reactions has been demonstrated in studies exploring the synthesis of new compounds with antimicrobial activities (Donawade & Gadaginamath, 2005).

科学研究应用

在生物技术生产中的作用

吲哚衍生物,包括N-乙酰-5-溴-3-羟基吲哚,已被用于各种工业应用的生物技术生产 . 它们被用于食品工业、香料工业和天然色素的生产 . 它们也具有治疗人类疾病的潜力 .

在药物化学中的意义

取代吲哚,如N-乙酰-5-溴-3-羟基吲哚,被认为是药物化学中的“特权结构” . 它们对许多受体显示出高亲和力结合,使它们在开发新的治疗剂方面具有价值 .

在吲哚合成中的应用

N-乙酰-5-溴-3-羟基吲哚可用于从炔烃和氮源合成吲哚 . 这种方法特别有吸引力,因为炔烃反应性、取代基耐受性、化学选择性和与亲核试剂和亲电试剂反应的能力存在很大差异 .

生物学潜力

吲哚衍生物,包括N-乙酰-5-溴-3-羟基吲哚,具有多种生物活性 . 它们表现出抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 .

在细菌信号传导中的作用

作用机制

Target of Action

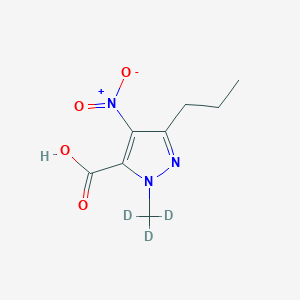

N-Acetyl-5-Bromo-3-Hydroxyindole, also known as 1-(5-bromo-3-hydroxyindol-1-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is known that bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, among other derivatives . .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that many bacteria release diffusible chemical communication signals, such as indole, to sense the local environmental condition and regulate diverse physiological processes . This suggests that the action of indole derivatives may be influenced by the local environment.

安全和危害

未来方向

属性

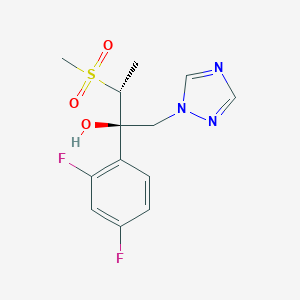

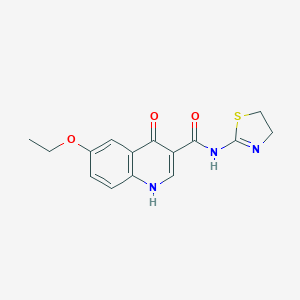

IUPAC Name |

1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVOYIZHIXSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150659 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114165-30-9 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)